molecular formula C10H21Cl2N3O B1382356 3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride CAS No. 1803562-72-2

3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride

Cat. No.: B1382356
CAS No.: 1803562-72-2
M. Wt: 270.2 g/mol
InChI Key: GRTAAVQGRNTCIP-UHFFFAOYSA-N
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Description

“3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride” is a synthetic compound with the CAS Number: 1803598-11-9 . It has a molecular weight of 281.18 . This compound is also known as A-366 and has been discovered as a potent and selective inhibitor of the human histone acetyltransferase enzyme MOF (Males absent on the first), a protein that plays a key role.


Synthesis Analysis

The synthesis of piperidine derivatives like “this compound” is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing research area .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4O.2ClH/c1-13-7-4-12-9 (10 (13)15)14-5-2-8 (11)3-6-14;;/h4,7-8H,2-3,5-6,11H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal room temperature .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • A study elaborated on the synthesis of (R)-3-aminopiperidine dihydrochloride, involving various chemical processes like chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, highlighting its potential in chemical synthesis and pharmaceutical applications (Jiang Jie-yin, 2015).

Molecular Structure and Properties

  • The molecular structure of a phthalide derivative, closely related to 3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride, was analyzed through X-ray diffraction and theoretical computations, revealing insights into its geometrical parameters, electronic properties, and molecular electrostatic potential, which are crucial for understanding its chemical behavior and potential applications in various scientific domains (Zeynep Tanrıkulu Yılmaz et al., 2020).

Role in Treatment Protocols and Pharmacological Research

  • The compound has been identified as a potent MCH-R1 antagonist, primarily for the treatment of obesity, showcasing its relevance in pharmacological research and potential therapeutic applications. This was achieved through the identification and structural modification of 4-aminopiperidines and 3-aminopyrrolidines, leading to the discovery of active MCH antagonists (Nick K. Kim et al., 2006).

Potential in Developing ASK1 Inhibitors

  • 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, closely related to the compound of interest, have been identified as ASK1 inhibitors, indicating their potential in treating inflammation and pain. This suggests the compound's relevance in creating therapeutic agents for conditions like osteoarthritis and neuropathic pain (P. Norman, 2012).

Role in Synthetic Chemistry

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-methylpyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c1-12-5-4-9(10(12)14)13-6-2-8(11)3-7-13;;/h8-9H,2-7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTAAVQGRNTCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride
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3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride
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3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride
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3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride
Reactant of Route 5
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3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride
Reactant of Route 6
3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride

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